5-Norbornene-2-carboxaldehyde

Polymer Chemistry Vinyl Addition Polymerization Catalyst Inhibition

Commercial material supplied as endo/exo mixture with ≥95% purity and ~88% exo content ensures rapid ROMP kinetics. Aldehyde group enables direct post-polymerization functionalization for advanced materials. Differentiated from non-coordinating norbornene derivatives; essential for reproducible polymerization outcomes.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 5453-80-5
Cat. No. B046079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Norbornene-2-carboxaldehyde
CAS5453-80-5
SynonymsBicyclo[2.2.1]hept-5-ene-2-carboxaldehyde;  2,5-Endomethylene-1,2,5,6-tetrahydrobenzaldehyde;  2-Formylbicyclo[2.2.1]hept-5-ene;  2-Norbornene-5-carboxaldehyde;  5-Formyl-2-norbornene;  Bicyclo[2.2.1]hept-2-enyl-5-carboxaldehyde;  NSC 18897
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C=O
InChIInChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2
InChIKeyAJIBZRIAUXVGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Norbornene-2-carboxaldehyde (CAS 5453-80-5) Technical Overview: Key Specifications and Procurement Considerations


5-Norbornene-2-carboxaldehyde (CAS 5453-80-5) is a bicyclic norbornene derivative featuring a reactive formyl substituent [1]. The commercial product is typically supplied as a mixture of endo and exo diastereomers with a purity of 95% or higher . Its structure, formed via the Diels-Alder cycloaddition of acrolein and cyclopentadiene, combines the ring strain of the norbornene core with the versatile chemistry of an aldehyde functional group [2]. Key physical properties include a density of approximately 1.03 g/mL at 20°C and a refractive index (n20/D) of 1.490 .

5-Norbornene-2-carboxaldehyde (CAS 5453-80-5): Why Generic Norbornene Monomer Substitution is Not Advised


The unique reactivity profile of 5-norbornene-2-carboxaldehyde prevents its simple interchange with other functionalized norbornene monomers. The presence of the aldehyde group introduces a strong O-donor coordination site that can inhibit or significantly alter polymerization behavior with certain metal catalysts, a phenomenon not observed with non-coordinating alkyl or silyl-protected derivatives [1]. Furthermore, the diastereomeric composition of the monomer (endo vs. exo) is a critical determinant of reaction kinetics and polymer properties; generic or lower-purity sources often have uncontrolled isomer ratios, leading to irreproducible polymerization outcomes [2]. Therefore, procurement decisions must be based on a thorough understanding of these specific quantitative differentiators.

5-Norbornene-2-carboxaldehyde (CAS 5453-80-5): Evidence-Based Comparative Analysis for Scientific Selection


Impact of Aldehyde Functionality on Pd-Catalyzed Vinyl Addition Polymerization

In contrast to unsubstituted norbornene (NB), which polymerizes readily under standard conditions, 5-norbornene-2-carboxaldehyde (NB-CHO) exhibits complete inhibition of homopolymerization with Pd(II) catalysts. Specifically, when NB-CHO was used as a monomer, no polymer formation was observed after 30 minutes of reaction [1]. This demonstrates a stark difference in reactivity driven by the coordinating ability of the aldehyde oxygen atom. Additionally, in copolymerization experiments with NB, the presence of NB-CHO leads to catalyst poisoning, resulting in only oligomer formation rather than high-molecular-weight polymer .

Polymer Chemistry Vinyl Addition Polymerization Catalyst Inhibition

Comparative Copolymerization Behavior with Unsubstituted Norbornene

Copolymerization of norbornene (NB) with 5-norbornene-2-carboxaldehyde (NB-CHO) is feasible but proceeds with lower overall yields and higher incorporation of NB-CHO as its relative concentration in the feed decreases [1]. This contrasts with the behavior of norbornene derivatives lacking strong O-donor groups, which generally copolymerize more efficiently. The observed trend indicates that NB-CHO acts as a more reactive comonomer under specific conditions, a behavior that must be accounted for when designing copolymers with controlled composition.

Copolymerization Reactivity Ratios Palladium Catalysis

Quantitative Exo vs. Endo Isomer Distribution and Its Impact on Reactivity

Commercial 5-norbornene-2-carboxaldehyde is supplied as a mixture of endo and exo diastereomers. A common synthetic route yields a product containing 88% exo isomer [1]. This stereochemistry is paramount, as the exo isomer is known to be significantly more reactive in various polymerization reactions (e.g., ROMP, vinyl addition) compared to the endo isomer, which can exhibit rates 5 to 20 times slower [2]. This is in contrast to norbornene monomers with non-coordinating alkyl substituents, where the endo/exo reactivity difference is primarily steric and less pronounced.

Stereochemistry Polymerization Kinetics Monomer Purity

Verified Application in Patterned Fluorescence Imaging

5-Norbornene-2-carboxaldehyde has been specifically utilized as a monomer precursor for the synthesis of norbornene-derived homopolymers bearing pendent t-Boc-protected quinizarin moieties [1]. These functionalized polymers are designed for the creation of patterned fluorescence images, a capability not inherent to non-functionalized norbornene or monomers with less versatile pendant groups (e.g., simple alkyl chains). While many norbornene derivatives can be used in polymer synthesis, the aldehyde group of this specific monomer provides a unique, direct handle for post-polymerization functionalization with fluorophores.

Functional Polymers Imaging Probes Materials Chemistry

5-Norbornene-2-carboxaldehyde (CAS 5453-80-5): Recommended Application Scenarios Based on Verified Evidence


Synthesis of Functionalized Polymers via Ring-Opening Metathesis Polymerization (ROMP)

Given the inhibitory effect of 5-norbornene-2-carboxaldehyde on Pd(II) vinyl addition catalysts [1], its optimal use is in ruthenium-catalyzed ROMP. The aldehyde group remains intact during ROMP, enabling the direct synthesis of polymers with pendant reactive sites. The high exo content (~88%) in commercial material ensures rapid and efficient polymerization, as the exo isomer is known to be 5-20 times more reactive in ROMP than its endo counterpart [2]. This scenario is ideal for creating well-defined, functionalized polynorbornenes for advanced materials.

Precursor for Post-Polymerization Modification and Fluorescent Labeling

The aldehyde moiety serves as a versatile anchor for post-polymerization functionalization. This has been specifically demonstrated in the synthesis of norbornene-derived homopolymers with pendent t-Boc-protected quinizarin moieties for patterned fluorescence imaging [3]. Unlike norbornene monomers with inert alkyl side chains, this compound provides a direct synthetic handle for conjugating fluorophores, peptides, or other functional molecules, making it a preferred building block for functional polymer scaffolds in bioimaging and sensing applications.

Copolymer Design with Controlled Functionality

When copolymerizing with unsubstituted norbornene, the non-ideal behavior of 5-norbornene-2-carboxaldehyde, characterized by higher incorporation at lower feed ratios, can be strategically exploited [4]. This allows for the synthesis of copolymers with a precisely tailored, gradient distribution of aldehyde groups along the polymer backbone. Such controlled functionalization is difficult to achieve with other functional norbornene monomers (e.g., 5-norbornene-2-methanol) that may exhibit different reactivity ratios, offering a unique route to materials with customized reactivity profiles.

Asymmetric Synthesis and Chiral Ligand Development

The norbornene framework, particularly when stereochemically pure, is a valuable scaffold in asymmetric catalysis. 5-Norbornene-2-carboxaldehyde can serve as a key intermediate in the synthesis of chiral norbornene-based ligands [5]. Its dual functionality—a strained alkene for metal coordination and an aldehyde for further derivatization—provides a unique entry point to a diverse library of chiral ligands, which are critical for enantioselective transformations in pharmaceutical and fine chemical synthesis.

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